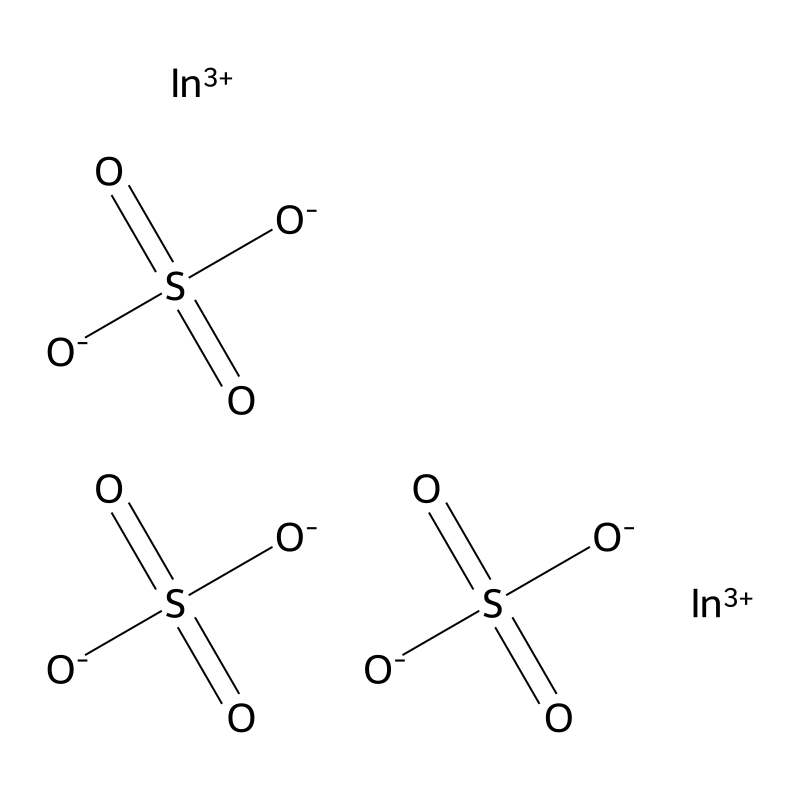

Indium(III) sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indium(III) sulfate, In₂(SO₄)₃, is a high-purity, solid source of In³⁺ ions used in applications where stability, high water solubility, and the absence of halide contaminants are critical. It serves as a key precursor for producing indium-containing materials such as indium oxide and copper indium gallium selenide (CIGS), and is widely used in specialized electroplating baths. Unlike volatile or corrosive halide-based indium sources, indium sulfate provides a stable, manageable option for both aqueous solution-based processes and solid-state reactions, offering distinct advantages in process control and final product purity.

Replacing Indium(III) sulfate with other common indium salts like Indium(III) chloride (InCl₃) or Indium(III) nitrate (In(NO₃)₃) can lead to process failure and compromised material performance. The choice of anion dictates critical process parameters including thermal decomposition pathways, electrolyte corrosivity, and the nature of residual impurities. For example, residual chlorides from InCl₃ are highly corrosive and can create detrimental defects in semiconductor films, while nitrates decompose at different temperatures and can introduce unwanted nitrogen oxides. Furthermore, the anhydrous form of Indium(III) sulfate (CAS 13464-82-9) provides a higher concentration of indium per gram and is essential for moisture-sensitive applications where hydrated salts are unsuitable. Therefore, selecting the correct indium salt is a crucial, non-interchangeable decision based on specific processing requirements.

References

- [22] Gaglieri, C., et al. "Indium(II) Chloride as a Precursor in the Synthesis of Ternary (Ag–In–S) and Quaternary (Ag–In–Zn–S) Nanocrystals." Inorganic Chemistry 58.15 (2019): 10185-10196.

- [31] Jeong, J. K., et al. "Solution-processed amorphous indium oxide thin film transistors." Journal of Materials Chemistry C 1.23 (2013): 3751-3756.

Superior Thermal Stability for Controlled Decomposition to Indium Oxide

Indium(III) sulfate offers a higher and more defined decomposition temperature compared to Indium(III) nitrate, providing a wider and more stable processing window for thermal conversion to indium oxide (In₂O₃). Thermogravimetric analysis shows that Indium(III) nitrate completes its decomposition into In₂O₃ by approximately 300°C, with significant weight loss starting as low as 200°C. In contrast, Indium(III) sulfate is stable to higher temperatures, decomposing into In₂O₃ at 437°C. This ~137°C higher decomposition temperature allows for more controlled annealing and helps prevent premature or incomplete precursor breakdown in complex thermal processes.

| Evidence Dimension | Decomposition Temperature to In₂O₃ |

| Target Compound Data | 437°C |

| Comparator Or Baseline | Indium(III) nitrate: ~300°C |

| Quantified Difference | ~137°C higher decomposition temperature |

| Conditions | Thermal decomposition in air, measured by thermogravimetric analysis (TGA). |

A higher, sharper decomposition temperature provides better process control and a wider thermal budget for fabricating high-quality oxide films and nanoparticles.

Preferred for Halide-Sensitive Semiconductor Synthesis (e.g., β-In₂S₃)

In the sonochemical synthesis of β-In₂S₃ nanoparticles, the choice of indium precursor directly impacts the resulting crystal structure. When comparing nanoparticles synthesized from Indium(III) sulfate, Indium(III) chloride, and Indium(III) nitrate under identical conditions, X-ray diffraction (XRD) patterns show distinct differences. Notably, a key diffraction peak at 2θ = 43.5°, indicative of a specific crystalline orientation (1015), is clearly visible when using In(NO₃)₃ and indicated with InCl₃, but is 'essentially unobservable' in the sample synthesized using In₂(SO₄)₃. This demonstrates that the sulfate anion promotes a different growth mechanism or resulting crystal phase compared to its halide and nitrate counterparts.

| Evidence Dimension | XRD Peak (2θ = 43.5°) Intensity in β-In₂S₃ Nanoparticles |

| Target Compound Data | Essentially unobservable |

| Comparator Or Baseline | Indium(III) chloride: Indicated; Indium(III) nitrate: Clearly visible |

| Quantified Difference | Qualitative but distinct difference in XRD pattern, indicating altered crystallinity or phase. |

| Conditions | Sonochemical synthesis of β-In₂S₃ nanoparticles from equimolar ratios of indium salt and thioacetamide in an aqueous medium. |

For applications requiring specific crystallographic phases of materials like indium sulfide, Indium(III) sulfate is not interchangeable with chloride or nitrate precursors and can be essential for achieving the desired material properties.

Enables Higher Indium Concentration and Moisture-Free Formulation

The anhydrous form of Indium(III) sulfate (CAS 13464-82-9) provides a significantly higher indium content by weight compared to its common hydrated forms, such as the nonahydrate. The theoretical indium percentage in anhydrous In₂(SO₄)₃ is 38.17%, whereas it is only 30.06% in the hydrated form In(NO₃)₃·4.5H₂O and 32.35% in In(NO₃)₃·3H₂O. This allows for the preparation of more concentrated stock solutions and precise control over stoichiometry without introducing water, which is critical for non-aqueous sol-gel routes, syntheses in organic solvents, or moisture-sensitive deposition techniques like atomic layer deposition (ALD).

| Evidence Dimension | Theoretical Indium Percentage by Weight |

| Target Compound Data | 38.17% (Anhydrous) |

| Comparator Or Baseline | Indium Nitrate Hydrated (In(NO₃)₃·4.5H₂O): 30.06% |

| Quantified Difference | 27% more indium by weight vs. the 4.5-hydrate nitrate |

| Conditions | Calculated from molecular weights. |

Procuring the anhydrous form maximizes active ingredient concentration, reduces shipping weight, and is essential for any process where water is a detrimental impurity.

Precursor for Halide-Intolerant Semiconductor Devices

For fabricating electronic or optoelectronic devices where residual halide ions are known to cause corrosion, trap states, or performance degradation, Indium(III) sulfate is the indicated precursor. Its use avoids the intentional introduction of chlorides, making it a preferred choice for synthesizing high-purity CIGS solar cells, quantum dots, and other semiconductor nanostructures where electronic performance is paramount.

Formulation of Aqueous Indium Electroplating Baths

Indium(III) sulfate is a key component in formulating stable, aqueous electrolytes for the electrodeposition of indium metal and alloys. Its high solubility and the non-corrosive nature of the sulfate anion compared to chloride make it suitable for processes where bath stability and minimal equipment corrosion are required, such as in the production of high-purity indium coatings and in specialized gold-indium alloy plating.

High-Temperature Synthesis of Indium Oxide (In₂O₃) Catalysts and Films

When a process requires the synthesis of indium oxide via thermal decomposition at temperatures above 300°C, Indium(III) sulfate provides superior process control. Its decomposition temperature of 437°C allows for multi-step annealing processes where lower-temperature binders or other components must be removed first without prematurely decomposing the indium precursor.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 60 of 70 companies with hazard statement code(s):;

H315 (93.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Indium(III)_sulfate